(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H22ClN3O3S2 and its molecular weight is 451.98. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
- Pro-apoptotic Indapamide Derivatives: A study focused on the synthesis of pro-apoptotic indapamide derivatives, including compounds related to the specified chemical structure, demonstrated significant anticancer activity. One derivative showed the highest proapoptotic activity on melanoma cell lines, indicating its potential as a therapeutic agent against cancer. This compound also exhibited inhibition of human carbonic anhydrase isoforms, suggesting a multifaceted mechanism of action (Yılmaz et al., 2015).
Synthesis and Chemical Properties
- Cyclic Sulfonamides Synthesis: Research on the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions highlighted the chemical versatility and potential applications of similar compounds. This work contributes to the development of novel pharmaceuticals by expanding the chemical space of sulfonamide derivatives (Greig et al., 2001).
- Microwave Promoted Synthesis: Another study reported the efficient synthesis of benzamide derivatives, showcasing the utility of microwave irradiation in accelerating the synthesis process of compounds with similar structural frameworks. This method offers a cleaner, more efficient approach to compound synthesis (Saeed, 2009).
Photochemical and Electrophysiological Properties
- Zinc Phthalocyanine Derivatives: A novel zinc phthalocyanine derivative, modified with benzenesulfonamide groups containing Schiff base, exhibited high singlet oxygen quantum yield. Such compounds are promising for photodynamic therapy applications, including cancer treatment, due to their excellent fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Anti-inflammatory and Analgesic Activity
- Benzothiazole Derivatives: Research on the synthesis and evaluation of thiazole/oxazole substituted benzothiazole derivatives for anti-inflammatory and analgesic activities revealed promising results. Certain derivatives showed significant activity, highlighting the potential of structurally similar compounds in developing new therapeutic agents (Kumar & Singh, 2020).
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-4-5-13-23(2)29(26,27)15-11-9-14(10-12-15)19(25)22-20-24(3)18-16(21)7-6-8-17(18)28-20/h6-12H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDFOIIPDJOIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.